molecular formula C18H13N3 B14265722 4,4',4''-(Cycloprop-1-ene-1,2,3-triyl)tripyridine CAS No. 133756-28-2

4,4',4''-(Cycloprop-1-ene-1,2,3-triyl)tripyridine

Cat. No.: B14265722
CAS No.: 133756-28-2
M. Wt: 271.3 g/mol
InChI Key: CIRYTFDUDDNZPF-UHFFFAOYSA-N
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Description

4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine is a complex organic compound characterized by a cyclopropene core bonded to three pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropane derivatives with pyridine under the influence of a strong base or catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and cyclopropane ring-opened products .

Scientific Research Applications

4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The cyclopropene core and pyridine rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

133756-28-2

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

4-(2,3-dipyridin-4-ylcyclopropen-1-yl)pyridine

InChI

InChI=1S/C18H13N3/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)18(16)15-5-11-21-12-6-15/h1-12,16H

InChI Key

CIRYTFDUDDNZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2C(=C2C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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